molecular formula C27H31NO10 B1199899 13-Dihydrodaunorubicin

13-Dihydrodaunorubicin

Cat. No. B1199899
M. Wt: 529.5 g/mol
InChI Key: HJEZFVLKJYFNQW-FKKRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-dihydrodaunorubicin is an aminoglycoside antibiotic that is (1S,3S)-3,5,12-trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene having a 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl residue attached at position 1 via a glycosidic linkage. It is an anthracycline, an aminoglycoside antibiotic, a monosaccharide derivative, a deoxy hexoside and a member of p-quinones. It is a conjugate base of a 13-dihydrodaunorubicin(1+). It derives from a hydride of a tetracene.

Scientific Research Applications

Enzymatic Bioconversion and Biosynthesis

13-Dihydrodaunorubicin plays a crucial role in the bioconversion and biosynthesis processes of daunorubicin and doxorubicin, which are prominent anthracycline antibiotics. The enzyme DoxA, a cytochrome P-450 monooxygenase, is known for its broad substrate specificity for anthracycline glycone substrates and is involved in the late stages of daunorubicin and doxorubicin biosynthesis. Notably, DoxA can catalyze the 13-hydroxylation of 13-deoxydaunorubicin, the 13-oxidation of 13-dihydrocarminomycin, and 13-dihydrodaunorubicin, as well as the 14-hydroxylation of daunorubicin (Walczak et al., 1999). Another enzyme, DauP, removes the carbomethoxy group of the epsilon-rhodomycinone-glycoside (rhodomycin D) to form 10-carboxy-13-deoxycarminomycin, showing the intricate steps involved in daunorubicin and doxorubicin biosynthesis involving 13-Dihydrodaunorubicin (Dickens et al., 1997).

Metabolic Pathways and Production Enhancement

In Streptomyces peucetius, feeding 14C-daunorubicin to a doxorubicin-producing mutant revealed that daunorubicin is a precursor of doxorubicin and 13-dihydrodaunorubicin, indicating the metabolic pathways and interrelations between these compounds (Crespi-Perellino et al., 1982). Further, the inactivation of the dnrU gene, which encodes the ketoreductase in the daunorubicin biosynthesis pathway, leads to the transformation of daunorubicin to (13S)-13-dihydrodaunorubicin. This transformation significantly increased the production of daunorubicin, highlighting a method to enhance the yield of this crucial antibiotic (Ji, 2010).

properties

Product Name

13-Dihydrodaunorubicin

Molecular Formula

C27H31NO10

Molecular Weight

529.5 g/mol

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H31NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10-11,14,16-17,22,29-30,32,34-35H,7-9,28H2,1-3H3/t10-,11?,14-,16-,17-,22+,27-/m0/s1

InChI Key

HJEZFVLKJYFNQW-FKKRWUELSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N)O

Pictograms

Irritant; Health Hazard

synonyms

13-dihydrodaunorubicin
daunomycinol
daunorubicinol
daunorubicinol hydrochloride
dihydrodaunomycin
duborimycin
leukaemomycin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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13-Dihydrodaunorubicin
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13-Dihydrodaunorubicin
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13-Dihydrodaunorubicin
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Reactant of Route 6
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